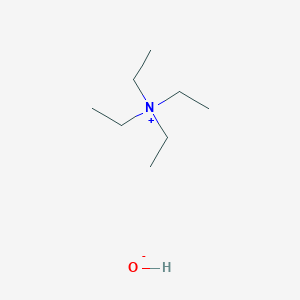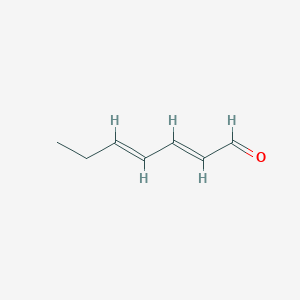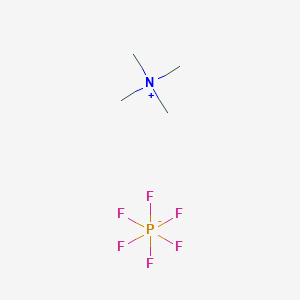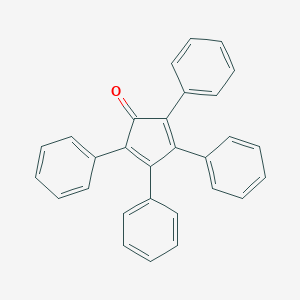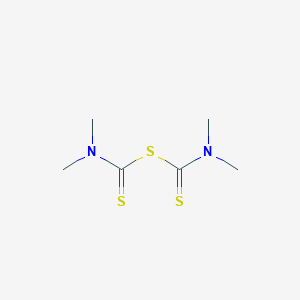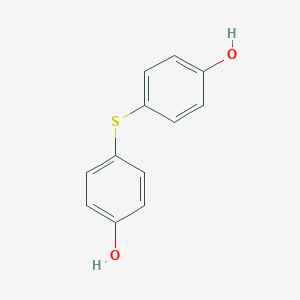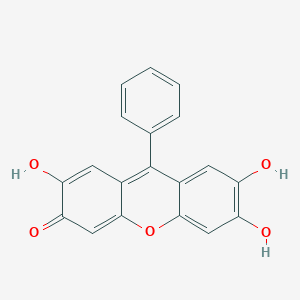
Phenylfluorone
Overview
Description
Phenylfluorone is an organic compound with the molecular formula C19H12O5. It is a member of the fluorone family and is known for its vibrant orange to brown-red color. This compound is primarily used as an analytical reagent for the spectrophotometric determination of various heavy metals, including copper, germanium, and molybdenum .
Mechanism of Action
Target of Action
Phenylfluorone is primarily used as an analytical reagent in the photometric determination of high-valent metals from Groups III–VI of the Periodic Table . It forms a complex with these metal ions, resulting in a change in fluorescence intensity . This makes it a valuable tool in the detection and quantification of these metals.
Mode of Action
The interaction of this compound with its targets involves the formation of a complex between the compound and the metal ion of interest . This interaction results in a change in the fluorescence intensity of the compound, which can be measured and used to determine the concentration of the metal ion .
Pharmacokinetics
Its solubility in chloroform suggests that it may be absorbed and distributed in the body through lipid-rich tissues. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The primary result of this compound’s action is the change in fluorescence intensity when it forms a complex with a metal ion . This change can be measured and used to determine the concentration of the metal ion in a sample . On a molecular and cellular level, the effects of this compound would depend on the specific metal ions present and their roles in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s ability to form complexes with metal ions and may influence the accuracy of measurements made using this compound
Biochemical Analysis
Biochemical Properties
Phenylfluorone plays a significant role in biochemical reactions due to its ability to interact with metal ions. It forms colored complexes with metals such as germanium, tin, and copper, which can be detected and quantified using spectrophotometric methods . The interaction between this compound and metal ions involves the formation of coordination bonds, where the hydroxyl groups of this compound act as ligands, binding to the metal ions. This property makes this compound an essential reagent in the analysis of metal concentrations in various samples.
Cellular Effects
This compound has been studied for its effects on cellular processes, particularly in the context of dye-sensitized solar cells (DSSCs). When used as a dye in DSSCs, this compound enhances the absorption of light and improves the efficiency of the cells . The compound’s interaction with the mesoporous titanium dioxide layer in DSSCs leads to the excitation of electrons, which are then injected into the conduction band of titanium dioxide, facilitating the generation of electrical energy. This process highlights this compound’s potential in renewable energy applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. The hydroxyl groups of this compound bind to the metal ions, creating stable complexes that can be detected spectrophotometrically . This binding interaction is crucial for the compound’s role in metal ion detection and quantification. Additionally, this compound’s ability to interact with the mesoporous titanium dioxide layer in DSSCs involves the adsorption of the dye molecules onto the titanium dioxide surface, leading to the excitation of electrons and subsequent energy generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are important considerations. Studies have shown that this compound is relatively stable under controlled conditions, but its stability can be affected by factors such as light exposure and temperature . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and degradation are critical for its reliable use in biochemical assays and DSSCs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phenylfluorone involves several steps:
Dissolution of Benzenetriol Triacetate: Benzenetriol triacetate is dissolved in an acidified aqueous ethanolic solution composed of ethanol, water, and sulfuric acid.
Addition of Phenyl Aldehyde: Phenyl aldehyde is added to the solution and stirred, followed by a period of light exclusion to obtain a sulfuric acid this compound mixed solution.
Crystallization: The mixed solution is filtered to obtain the crystallization of sulfuric acid this compound.
Neutralization: The crystallized sulfuric acid this compound is dissolved in water and neutralized with sodium hydroxide, resulting in the precipitation of orange this compound.
Purification: The this compound precipitation is washed with ethanol and vacuum-dried to obtain pure this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for larger scales. The process involves precise control of reaction conditions to ensure high yield and purity. The use of Soxhlet extraction and recrystallization techniques helps in removing impurities and achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions: Phenylfluorone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylmalonic acid when reacted with malonic acid.
Reduction: It can participate in redox reactions, acting as a chemical probe for studying redox potentials.
Common Reagents and Conditions:
Oxidation: Malonic acid is commonly used as a reagent for oxidation reactions involving this compound.
Complex Formation: Cetylpyridinium chloride is used to facilitate the formation of complexes with heavy metals.
Major Products:
Phenylmalonic Acid: Formed from the oxidation of this compound with malonic acid.
Metal Complexes: Formed with heavy metals such as copper, germanium, and molybdenum.
Scientific Research Applications
Phenylfluorone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Pyrocatechol Violet
- Alizarin
Phenylfluorone’s versatility and effectiveness in various applications highlight its importance in scientific research and industrial processes.
Properties
IUPAC Name |
2,6,7-trihydroxy-9-phenylxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h1-9,20-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCFOUBAMGLLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061355 | |
| Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Alfa Aesar MSDS] | |
| Record name | 9-Phenyl-2,3-7-trihydroxy-6-fluorone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10672 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
975-17-7 | |
| Record name | Phenylfluorone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=975-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorone black | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000975177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylfluorone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylfluorone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-trihydroxy-9-phenylxanthen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLFLUORONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73861AE9L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


